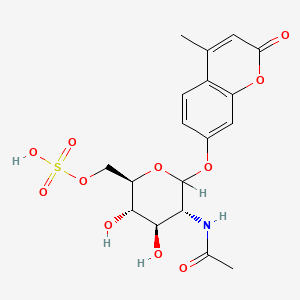

Mu-Glcnacs

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

93751-71-4 |

|---|---|

Molecular Formula |

C18H21NO11S |

Molecular Weight |

459.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl hydrogen sulfate |

InChI |

InChI=1S/C18H21NO11S/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26)/t13-,15-,16-,17-,18?/m1/s1 |

InChI Key |

FEMWMNCEGXUBRL-XWEABGILSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)O)O)O)NC(=O)C |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)O)O)O)NC(=O)C |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)O)O)O)NC(=O)C |

Synonyms |

4-methylumbelliferyl-6-sulfo-2-acetamido-2-deoxy-beta-glucopyranoside 4-methylumbelliferyl-beta-D-N-acetylglucosamine-6-sulfate 4MUGS Mu-GlcNAcS |

Origin of Product |

United States |

Biosynthesis and Metabolic Regulation of Glcnac and Its Derivatives

The Hexosamine Biosynthesis Pathway (HBP) and UDP-GlcNAc Synthesis

The HBP is the primary route for de novo synthesis of UDP-GlcNAc, utilizing substrates derived from other major metabolic pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and amino acid and fatty acid metabolism frontiersin.orgresearchgate.netahajournals.org. This positions the HBP as a key sensor of cellular nutrient availability and metabolic status frontiersin.orgnih.govfrontiersin.org.

De Novo Synthesis Mechanisms and Precursors

The de novo synthesis of UDP-GlcNAc through the HBP involves a series of enzymatic reactions starting with the conversion of fructose-6-phosphate (B1210287), an intermediate of glycolysis, and glutamine nih.govresearchgate.net. The pathway consists of four main enzymatic steps in eukaryotes frontiersin.orgresearchgate.net:

Glutamine:fructose-6-phosphate amidotransferase (GFAT or GFPT) : This is the rate-limiting enzyme of the HBP. It catalyzes the transfer of an amino group from glutamine to fructose-6-phosphate, producing glucosamine-6-phosphate (GlcN-6-P) and glutamate (B1630785) nih.govresearchgate.netnih.govbiorxiv.orgnih.govdergipark.org.tr. Mammals have two paralogs, GFAT1 and GFAT2, with GFAT1 being more ubiquitously expressed nih.gov.

Glucosamine-phosphate N-acetyltransferase (GNA or GNPNAT) : This enzyme acetylates GlcN-6-P using acetyl-CoA as the acetyl donor, yielding N-acetylglucosamine-6-phosphate (GlcNAc-6-P) and CoA frontiersin.orgnih.govresearchgate.netnih.govnih.govwikipedia.org.

Phosphoglucomutase 3 (PGM3 or AGM) : PGM3 catalyzes the isomerization of GlcNAc-6-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P) frontiersin.orgnih.govresearchgate.netbiorxiv.org.

UDP-N-acetylglucosamine pyrophosphorylase (UAP1 or GlcNAc1pUT) : In the final step, UAP1 catalyzes the coupling of GlcNAc-1-P with UTP, forming UDP-GlcNAc and pyrophosphate (PPi) frontiersin.orgresearchgate.netbiorxiv.org. This step requires energy in the form of UTP nih.govahajournals.org.

Table 1: Key Enzymes and Reactions in the De Novo HBP

| Step | Enzyme Name | Reaction | Precursors Involved | Products Formed |

| 1 | Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Fructose-6-phosphate + Glutamine → Glucosamine-6-phosphate + Glutamate | Fructose-6-phosphate, Glutamine | Glucosamine-6-phosphate, Glutamate |

| 2 | Glucosamine-phosphate N-acetyltransferase (GNA) | Glucosamine-6-phosphate + Acetyl-CoA → N-acetylglucosamine-6-phosphate + CoA | Glucosamine-6-phosphate, Acetyl-CoA | N-acetylglucosamine-6-phosphate, CoA |

| 3 | Phosphoglucomutase 3 (PGM3) | N-acetylglucosamine-6-phosphate ⇌ N-acetylglucosamine-1-phosphate | N-acetylglucosamine-6-phosphate | N-acetylglucosamine-1-phosphate |

| 4 | UDP-N-acetylglucosamine pyrophosphorylase (UAP1) | N-acetylglucosamine-1-phosphate + UTP → UDP-GlcNAc + PPi | N-acetylglucosamine-1-phosphate, UTP | UDP-GlcNAc, Pyrophosphate |

Salvage Pathways for GlcNAc Metabolism

In addition to de novo synthesis, cells can also generate UDP-GlcNAc through salvage pathways that utilize pre-existing hexosamines like glucosamine (B1671600) (GlcN) and N-acetylglucosamine (GlcNAc) frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net. These salvage routes can be particularly important when de novo synthesis is limited researchgate.net.

Glucosamine Salvage: Exogenous glucosamine can enter the HBP after being phosphorylated by hexokinase to form glucosamine-6-phosphate, which then proceeds through the rest of the de novo pathway steps to produce UDP-GlcNAc frontiersin.orgnih.govresearchgate.netnih.gov.

N-Acetylglucosamine Salvage: N-acetylglucosamine can be converted to GlcNAc-6-P by N-acetylglucosamine kinase (GNK). GlcNAc-6-P then enters the HBP at the third step, being converted to GlcNAc-1-P by PGM3 and subsequently to UDP-GlcNAc by UAP1 frontiersin.orgresearchgate.netresearchgate.netpnas.org.

The salvage pathways provide an alternative means to maintain UDP-GlcNAc levels, particularly when the availability of de novo precursors is low nih.govresearchgate.net.

Enzymatic Regulation of UDP-GlcNAc Flux

The flux through the HBP and thus the production of UDP-GlcNAc is tightly regulated at multiple levels, primarily at the rate-limiting step catalyzed by GFAT frontiersin.orgnih.govnih.govnih.govbiorxiv.orgescholarship.orgelifesciences.org.

Feedback Inhibition: GFAT activity is subject to feedback inhibition by the end product, UDP-GlcNAc nih.govnih.govbiorxiv.orgpnas.orgelifesciences.org. Elevated levels of UDP-GlcNAc bind to GFAT, reducing its enzymatic activity and slowing down the pathway nih.govnih.govbiorxiv.org. Glucosamine-6-phosphate, an intermediate, can also inhibit GFAT activity by competing with fructose-6-phosphate binding nih.gov.

Nutrient Availability: The availability of HBP substrates, such as glucose (providing fructose-6-phosphate), glutamine, acetyl-CoA, and UTP, directly influences the pathway's activity frontiersin.orgnih.govnih.govresearchgate.netnih.gov. Fluctuations in these nutrient levels can alter the flux through the HBP nih.govnih.gov.

Transcriptional and Post-Translational Regulation: The expression and activity of HBP enzymes, especially GFAT, are also regulated at the transcriptional and post-translational levels nih.govnih.govescholarship.org. Signaling molecules and cellular stress can modulate GFAT activity and expression nih.govnih.govnih.govfrontiersin.orgescholarship.orgahajournals.org. For instance, mTORC2 has been shown to modulate GFAT1 expression nih.govfrontiersin.org. AMPK, a key energy sensor, can inhibit GFAT activity through phosphorylation, reducing UDP-GlcNAc levels, particularly under metabolic stress nih.govresearchgate.net.

This intricate regulatory network ensures that UDP-GlcNAc levels are maintained within a narrow range, responding to the cell's metabolic state and environmental cues nih.gov.

Intercellular and Intracellular Transport of GlcNAc Metabolites

While the biosynthesis of UDP-GlcNAc occurs primarily in the cytoplasm, GlcNAc and its phosphorylated intermediates can be transported within and between cells. Intracellularly, UDP-GlcNAc is transported into the endoplasmic reticulum (ER) and Golgi apparatus, where it serves as a substrate for glycosylation reactions frontiersin.org. The transport into the ER is essential for N-glycosylation, while transport into the Golgi is crucial for further modification of N-glycans and the synthesis of other glycoconjugates frontiersin.orgresearchgate.net.

The mechanisms of intercellular transport of GlcNAc metabolites are less extensively studied compared to intracellular transport. However, dietary glucosamine and N-acetylglucosamine can be absorbed and utilized by cells, indicating some level of extracellular availability and cellular uptake frontiersin.orgnih.govpnas.org.

Metabolic Interplay and Crosstalk with Other Biosynthetic Routes

Increased flux through the HBP, often driven by elevated nutrient availability, can influence other pathways. For example, increased UDP-GlcNAc levels can impact protein O-GlcNAcylation, a post-translational modification that regulates the activity and function of numerous proteins involved in various cellular processes, including metabolism, signaling, and transcription wikipedia.orgnih.govnih.govahajournals.orge-dmj.org. This provides a mechanism by which nutrient status can directly influence cellular signaling and function nih.govnih.govahajournals.org.

Regulation by Nutrient Availability and Metabolic Stress

Nutrient availability is a primary regulator of HBP flux. High levels of glucose, glutamine, and other precursors lead to increased UDP-GlcNAc production nih.govnih.govfrontiersin.orgnih.gov. This increased flux through the HBP is particularly relevant in conditions of metabolic excess, such as hyperglycemia, and has been implicated in the development of complications in diseases like diabetes nih.govdergipark.org.trahajournals.orge-dmj.org.

Metabolic stress, such as nutrient deprivation or hypoxia, can also modulate HBP activity and O-GlcNAcylation nih.govahajournals.orgnih.gov. Under nutrient shortage, while de novo HBP might be suppressed, salvage pathways can become more important for maintaining UDP-GlcNAc levels nih.gov. Signaling pathways that sense metabolic stress, such as AMPK and mTOR, also play a role in regulating HBP flux and the downstream O-GlcNAcylation nih.govnih.govfrontiersin.orgahajournals.orgresearchgate.net. This highlights the role of the HBP as a key component of the cellular nutrient-sensing machinery, linking metabolic status to cellular function and stress responses nih.govfrontiersin.orgahajournals.orgnih.gov.

Table 2: Regulation of HBP by Nutrient Availability and Stress

| Nutrient/Condition | Effect on HBP Flux/UDP-GlcNAc Levels | Mechanism | References |

| High Glucose | Increased | Increased availability of Fructose-6-phosphate precursor | nih.govnih.govahajournals.orge-dmj.org |

| High Glutamine | Increased | Increased availability of Glutamine precursor; bypasses GFAT inhibition by GlcN nih.govahajournals.orgacs.org | nih.govahajournals.orgnih.govnih.gov |

| High Acetyl-CoA | Increased | Increased availability of Acetyl-CoA for GNA | frontiersin.orgresearchgate.netnih.gov |

| High UTP | Increased | Increased availability of UTP for UAP1 | frontiersin.orgnih.govnih.govresearchgate.net |

| High UDP-GlcNAc | Decreased | Feedback inhibition of GFAT | nih.govnih.govbiorxiv.orgpnas.orgelifesciences.org |

| Glucosamine Supplementation | Increased | Enters HBP downstream of GFAT | frontiersin.orgnih.govresearchgate.netnih.govacs.org |

| N-Acetylglucosamine Supplementation | Increased | Enters HBP via salvage pathway | frontiersin.orgresearchgate.netresearchgate.netpnas.org |

| Nutrient Shortage | Decreased (De Novo) | Limited availability of precursors | nih.govnih.gov |

| Metabolic Stress (e.g., Hypoxia) | Can be modulated | Crosstalk with stress sensing pathways (AMPK, mTOR) | nih.govnih.govfrontiersin.orgahajournals.orgresearchgate.netnih.gov |

Molecular and Cellular Biology of Glcnac Mediated Modifications

O-Linked N-Acetylglucosamine (O-GlcNAcylation) as a Dynamic Post-Translational Modification

O-linked β-N-acetylglucosaminylation (O-GlcNAcylation) is a prevalent, reversible, and dynamic post-translational modification (PTM) found on the serine and threonine residues of numerous intracellular proteins in metazoans. rsc.orgwikipedia.org Unlike other forms of protein glycosylation, O-GlcNAc consists of a single monosaccharide, N-acetylglucosamine (GlcNAc), attached via a β-glycosidic bond. wikipedia.orgroyalsocietypublishing.org This modification is primarily found on nuclear, cytoplasmic, and mitochondrial proteins, rather than membrane or secreted proteins. rsc.orgwikipedia.orgnih.govpnas.org The dynamic nature of O-GlcNAcylation, with its rapid cycling on and off target proteins, allows it to function in a manner analogous to protein phosphorylation, influencing a wide range of cellular processes such as transcription, translation, signal transduction, and cell cycle progression. rsc.orgwikipedia.orgroyalsocietypublishing.orgnih.gove-dmj.org

Enzymatic Control of O-GlcNAcylation Cycling: OGT and OGA

The dynamic cycling of O-GlcNAc on proteins is tightly regulated by the concerted actions of two key enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). rsc.orgnih.govnih.govacs.org OGT, often referred to as the "writer," catalyzes the addition of a single GlcNAc moiety from the donor substrate UDP-GlcNAc to the hydroxyl groups of serine or threonine residues on target proteins. wikipedia.orgacs.orgfrontiersin.orgwikipedia.org Conversely, OGA, the "eraser," removes the O-GlcNAc modification through hydrolysis of the glycosidic bond. rsc.orgacs.orgfrontiersin.orgrsc.org

In mammals, these enzymes are encoded by single genes, but alternative splicing results in the synthesis of multiple isoforms with potentially different localizations and functions. nih.govinstitutcochin.fr For instance, at least three isoforms of OGT (nucleocytoplasmic OGT (ncOGT), short OGT (sOGT), and mitochondrial OGT (mOGT)) and two isoforms of OGA (long OGA (L-OGA) and short OGA (S-OGA)) have been described. nih.govinstitutcochin.fr These isoforms can localize to different cellular compartments, including the cytoplasm, nucleus, and mitochondria, allowing for spatial control of O-GlcNAcylation. institutcochin.frresearchgate.netnih.gov

The availability of UDP-GlcNAc, which is produced by the hexosamine biosynthetic pathway (HBP) from glucose, amino acids, fatty acids, and nucleotides, is crucial for OGT activity and links O-GlcNAcylation to the metabolic state of the cell. royalsocietypublishing.orge-dmj.orgwikipedia.orgresearchgate.netnih.gov

Substrate Specificity and Recognition Mechanisms of O-GlcNAc Transferases and Hydrolases

Despite the vast number of O-GlcNAcylated proteins (estimated to be over 9,000 in Homo sapiens wikipedia.org and over 1,000 in mammalian cells rsc.orgpnas.org), the modification and removal are mediated by only a single pair of catalytic enzymes, OGT and OGA. researchgate.netnih.gov This raises the question of how these enzymes achieve substrate specificity.

OGT's substrate recognition is complex and involves interactions with its non-catalytic tetratricopeptide repeat (TPR) domain, which forms a superhelical structure with a substrate-binding surface. researchgate.netembopress.org While no strict consensus sequence for OGT has been identified, some structural motifs and sequence preferences around the modification site contribute to selectivity. rsc.orgoup.com The TPR domain is thought to interact with intrinsically disordered regions (IDRs) of substrates, potentially undergoing conformational changes to enhance binding. researchgate.net Additionally, OGT's substrate specificity can be influenced by its association with a myriad of accessory proteins that form different holoenzymes, potentially targeting OGT to specific substrates or cellular locations. nih.govnih.govoup.comcaltech.edu

For OGA, substrate recognition involves a substrate-binding cleft formed by the dimerization of the enzyme. rsc.org Interactions between the GlcNAc sugar and the OGA catalytic pocket are significant and highly conserved. rsc.org The peptide substrates bind in a V-shaped conformation within the cleft, with some side chain-specific interactions contributing to recognition. rsc.org Similar to OGT, OGA's activity and potential substrate selectivity may also be regulated by its protein interactors and post-translational modifications. nih.govnih.gov

Interactions and Crosstalk with Other Protein Post-Translational Modifications (e.g., Phosphorylation, Ubiquitination)

O-GlcNAcylation exhibits extensive and dynamic crosstalk with other protein post-translational modifications, particularly phosphorylation. royalsocietypublishing.orgnih.gove-dmj.orgcaltech.edunih.govresearchgate.netpnas.orgplos.org Both modifications occur on serine and threonine residues, and they can directly compete for the same or proximal modification sites on a protein. royalsocietypublishing.orgnih.gove-dmj.orgresearchgate.netpnas.org This competitive relationship allows O-GlcNAcylation to influence phosphorylation levels and vice versa, fine-tuning signal transduction networks. nih.gove-dmj.orgnih.govpnas.org For example, O-GlcNAcylation of Akt at specific threonine residues has been shown to inhibit its phosphorylation at a nearby site by disrupting the interaction with PDK1, thereby impairing Akt signaling. plos.org

Beyond direct site competition, O-GlcNAcylation and phosphorylation can also influence each other through more indirect mechanisms, such as modifying the enzymes that control the opposing modification. nih.govnih.govpnas.org OGT and OGA can associate with kinases and phosphatases, and these enzymes themselves can be modified by O-GlcNAc or phosphorylation, altering their activity or localization. nih.govnih.govpnas.org

Crosstalk also exists between O-GlcNAcylation and ubiquitination, a PTM that often targets proteins for proteasomal degradation. nih.govresearchgate.net O-GlcNAcylation can regulate protein ubiquitination, thereby affecting protein stability and turnover. nih.gov This can occur through various mechanisms, including O-GlcNAcylation influencing the phosphorylation status of a protein, which in turn affects its ubiquitination. nih.gov For instance, O-GlcNAcylation of Snail1 at a specific serine site decreases its phosphorylation, leading to increased protein stability by inhibiting ubiquitination. nih.gov O-GlcNAcylation can also stabilize proteins by facilitating the recruitment of deubiquitinases (DUBs), enzymes that remove ubiquitin tags. nih.gov Proteins involved in the ubiquitination pathway, including E3 ubiquitin ligases and DUBs, have been identified as OGT-binding proteins, suggesting a direct link between O-GlcNAc signaling and the ubiquitin system. nih.gov

O-GlcNAcylation has also been shown to interact with other PTMs like acetylation and methylation, although the relationships are less extensively characterized compared to phosphorylation and ubiquitination. nih.govresearchgate.net

Functional Impact of GlcNAc Modifications on Protein Biology

O-GlcNAcylation, through its dynamic nature and interplay with other PTMs, exerts a profound influence on various aspects of protein biology, ultimately impacting cellular function and fate.

Regulation of Protein Stability and Turnover

O-GlcNAcylation plays a significant role in regulating protein stability and turnover. nih.govnih.govpnas.orgacs.org This modification can influence the rate at which proteins are degraded, particularly through the ubiquitin-proteasome system (UPS). e-dmj.orgnih.govbiorxiv.orgbiorxiv.org Increased O-GlcNAcylation has been associated with increased stability and reduced degradation of certain proteins. nih.govpnas.orgbiorxiv.orgbiorxiv.org

Mechanisms by which O-GlcNAcylation affects protein stability include interfering with ubiquitination, either directly or indirectly through crosstalk with phosphorylation, or by recruiting DUBs. nih.govbiorxiv.org For example, O-GlcNAcylation of the intellectual disability protein DDX3X at a specific serine residue prevents its degradation by the UPS. biorxiv.orgbiorxiv.org Furthermore, the proteasome itself is subject to O-GlcNAcylation, and increased O-GlcNAcylation of a component of the 19S cap of the proteasome has been shown to reduce its ATPase activity, thereby decreasing proteasome-catalyzed degradation. nih.gov

Studies using quantitative time-resolved proteomics have revealed that not all O-GlcNAcylation events are equally dynamic, and a subset of O-GlcNAcylated proteins exhibits minimal turnover of the modification or protein backbone, suggesting that stable O-GlcNAc can be an important regulatory mechanism for protein stabilization. pnas.org

Modulation of Protein Subcellular Localization and Trafficking

O-GlcNAcylation can significantly modulate the subcellular localization and trafficking of proteins. royalsocietypublishing.orgnih.gove-dmj.orgnih.govacs.org The addition or removal of the bulky GlcNAc moiety can alter protein conformation, affect interactions with other proteins or cellular structures, and influence targeting signals, thereby dictating where a protein resides or moves within the cell. royalsocietypublishing.orgnih.govnih.gov

Several studies indicate that O-GlcNAc can induce or affect the nuclear localization of certain transcription factors and influence their DNA binding activities. nih.gove-dmj.org The ability of OGT and OGA isoforms to localize to different cellular compartments, including the nucleus, cytoplasm, and mitochondria, further highlights the spatial regulatory potential of O-GlcNAcylation. institutcochin.frresearchgate.netnih.gov

Emerging evidence also points to a role for O-GlcNAcylation in regulating protein trafficking, particularly within the intracellular vesicle transport systems. nih.govnih.gov Key components of the COPII and COPI vesicle coats, which are involved in ER-to-Golgi and Golgi-to-ER trafficking, respectively, have been identified as O-GlcNAcylated proteins. nih.govnih.gov O-GlcNAcylation of Sec31A, a COPII coat protein, has been shown to enhance ER-to-Golgi trafficking by promoting COPII vesicle formation. nih.gov This modification can influence protein-protein interactions crucial for vesicle budding and transport. nih.govnih.gov

While the role of O-GlcNAc in membrane proteins and conventional secretory pathways is still being explored, the modification of proteins involved in forming COPI, COPII, and clathrin-coated vesicles suggests a broader impact on cellular trafficking processes. nih.gov O-GlcNAcylation's link to cellular energy levels also implies its involvement in adjusting intracellular trafficking in response to metabolic changes or stress. nih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID | Notes |

| N-Acetylglucosamine | 24139 | wikipedia.orgdsmz.de |

| UDP-N-acetylglucosamine | 445675 | wikipedia.orgguidetopharmacology.org |

| OGT | - | Enzyme (Protein) |

| OGA | - | Enzyme (Protein) |

Data Tables

Table 1: Subcellular Localization of OGT and OGA Isoforms

| Enzyme | Isoform | Primary Localization(s) | Source(s) |

| OGT | ncOGT | Nucleocytoplasmic | institutcochin.fr |

| OGT | sOGT | Nucleocytoplasmic, Cytosol | institutcochin.fracs.org |

| OGT | mOGT | Mitochondrial | institutcochin.fr |

| OGA | L-OGA | Predominantly Nucleocytoplasmic | institutcochin.fr |

| OGA | S-OGA | Preferentially Mitochondrial | institutcochin.fr |

Table 2: Examples of Cellular Processes and Proteins Influenced by O-GlcNAcylation

| Cellular Process | Examples of Influenced Proteins/Complexes | Source(s) |

| Transcription | RNA polymerase II, Transcription factors (e.g., Sp1, p53, NF-κB), Histones | nih.govpnas.orge-dmj.org |

| Translation | Ribosomal proteins, Translation factors | nih.gov |

| Signal Transduction | Akt, Proteins in insulin (B600854) signaling pathway | e-dmj.orgacs.orgplos.org |

| Cell Cycle | Cell cycle regulators (e.g., p27, Cyclin E1), DDX3X | royalsocietypublishing.orgnih.govbiorxiv.orgbiorxiv.org |

| Protein Degradation | 26S Proteasome components, Snail1, PGC-1α, DDX3X | nih.govnih.govbiorxiv.orgbiorxiv.org |

| Protein Trafficking | COPII coat proteins (Sec24, Sec31A), COPI coat subunit (COPγ1) | nih.govnih.gov |

| Epigenetic Regulation | TET proteins, mSin3A/HDAC complexes, Polycomb group proteins, Histones | nih.gov |

Influence on Protein-Protein and Protein-Nucleic Acid Interactions

O-GlcNAcylation significantly influences protein function by modulating protein-protein interactions (PPIs) and protein-nucleic acid interactions mdpi.comnih.govrsc.org. This modification can either promote or inhibit the assembly of multiprotein complexes, affecting diverse downstream signaling events nih.gov. For instance, O-GlcNAcylation can disrupt protein interactions required for transcriptional regulation nih.gov. Aberrant O-GlcNAcylation has been shown to abrogate interactions of transcription factors like PGC1α, a key regulator of metabolic function and mitochondrial biogenesis nih.gov.

O-GlcNAcylation also impacts protein-nucleic acid interactions, particularly the binding of transcription factors to DNA digitellinc.com. Studies have shown that O-GlcNAcylation of transcription factors can alter their genomic occupancy and association with transcriptional regulatory complexes elifesciences.org. For example, O-GlcNAcylation of the transcription factor SOX2 in mouse embryonic stem cells affects its interaction with PARP1 and alters its genomic binding, providing a regulatory mechanism for this pluripotency factor elifesciences.org.

GlcNAc's Role in Core Cellular Processes

Transcriptional and Translational Regulation Mediated by O-GlcNAcylation

O-GlcNAcylation plays a crucial role in regulating gene expression at both the transcriptional and translational levels mdpi.comnih.govgrantome.com. At the transcriptional level, O-GlcNAcylation modifies various components of the transcriptional machinery, including transcription factors, cofactors, RNA Polymerase II (RNAP II), and chromatin remodelers mdpi.comdigitellinc.comnih.govfrontiersin.org. This modification can influence transcriptional activity, protein stability, nuclear localization, and DNA binding of transcription factors digitellinc.comnih.gov. O-GlcNAcylation of the RNAP II carboxyl-terminal domain (CTD) can regulate pre-initiation complex assembly, transcriptional pausing, and elongation, partly by preventing phosphorylation at certain residues mdpi.com. O-GlcNAcylation also affects chromatin structure and function, influencing gene expression nih.govmdpi.com.

Regarding translational regulation, O-GlcNAcylation has been shown to directly regulate protein translation by modifying ribosomal proteins and eukaryotic translation initiation factors (eIFs) mdpi.comgrantome.compnas.orgresearchgate.netimmaginabiotech.com. For example, O-GlcNAcylation has been identified on eIF2α, a key regulator of translation initiation rates mdpi.com. O-GlcNAcylation of core translation initiation factors like eIF4A and eIF4G can influence their interactions and functions, thereby regulating protein synthesis at the initiation stage pnas.org. Specifically, O-GlcNAcylation of eIF4A can disrupt the formation of the translation initiation complex and inhibit its helicase activity, leading to impaired protein synthesis pnas.org. Conversely, O-GlcNAcylation of eIF4G can promote its interaction with poly(A)-binding protein and poly(A) mRNA pnas.org. O-GlcNAcylation can also regulate cap-independent mRNA translation, particularly in response to stress grantome.comresearchgate.netimmaginabiotech.com.

Impact on Cell Cycle Progression and Cell Division

O-GlcNAcylation is an important regulator of cell cycle progression and cell division pnas.orgnih.govnih.govroyalsocietypublishing.orgresearchgate.net. The levels of O-GlcNAcylation fluctuate throughout the cell cycle, suggesting its involvement in controlling cell cycle transitions researchgate.net. OGT and O-GlcNAcylation levels increase when quiescent cells are stimulated to enter the cell cycle, while OGA activity increases at the G1/S transition researchgate.net. A burst in O-GlcNAcylation occurs at the G2/M checkpoint researchgate.net.

O-GlcNAcylation regulates key cell cycle proteins. For instance, it modifies cyclin D1, a crucial regulator of G1 phase progression, influencing its stability royalsocietypublishing.org. Increased O-GlcNAcylation of cyclin D1 has been associated with increased proliferation royalsocietypublishing.org. O-GlcNAcylation also affects proteins involved in DNA replication, such as MCM (Mini Chromosome Maintenance Complex) proteins, and histones researchgate.net. Furthermore, O-GlcNAc controls events in mitosis, including spindle organization and midbody formation, and disruptions in OGT and OGA activity can lead to mitotic defects and aneuploidy nih.govnih.govresearchgate.net.

Research findings illustrate the impact of modulating O-GlcNAcylation on cell cycle progression:

| Modulation of O-GlcNAcylation | Effect on Cell Cycle | Affected Proteins/Pathways | Source |

| Deletion of OGT | Delayed growth, upregulation of p27, cell death | p27 | royalsocietypublishing.org |

| Decreased UDP-GlcNAc / Decreased O-GlcNAc | Reduced cell division, cell cycle defects | - | royalsocietypublishing.org |

| Increased O-GlcNAc (e.g., by glucosamine) | Increased cell cycle regulatory proteins (cyclin D1, CDK4, cyclin E, CDK2) | Cyclin D1, CDK4, Cyclin E, CDK2 | oncotarget.com |

| OGT inhibition | Delays serum-stimulated MAPK and PI3K activation, delays cell cycle entry, decreases cyclin D1 and cyclin B1 levels | MAPK, PI3K, Cyclin D1, Cyclin B1 | researchgate.net |

| OGA inhibition | Accelerates cell cycle entry | - | researchgate.net |

| OGT inhibition in G2-like oocytes | Prevents entry into M phase | - | researchgate.net |

| Hypo-O-GlcNAcylation (via OSMI-1) in cervical cancer cells | Impaired proliferation, no effect on cell cycle progression parameters | - | oatext.com |

Regulation of Mitochondrial Function and Dynamics by GlcNAc Modifications

O-GlcNAcylation is a key regulator of mitochondrial function, homeostasis, and dynamics mdpi.comnih.govresearchgate.net. Mitochondrial proteins are significant targets of O-GlcNAcylation, and both OGT and OGA are present in mitochondria mdpi.comnih.govfrontiersin.orgresearchgate.net. The O-GlcNAc cycle can occur directly within mitochondria, profoundly affecting mitochondrial energy metabolism mdpi.com.

O-GlcNAcylation regulates various aspects of mitochondrial biology:

Energy Metabolism: O-GlcNAcylation modifies enzymes involved in the TCA cycle and respiratory chain complexes, influencing ATP production and oxygen consumption mdpi.comnih.govfrontiersin.orgresearchgate.net. Overexpression of OGT or OGA can decrease the expression of mitochondrial proteins involved in the respiratory chain and the TCA cycle mdpi.com.

Mitochondrial Dynamics: O-GlcNAcylation regulates the balance of mitochondrial fission and fusion mdpi.comnih.gov. Increased O-GlcNAcylation of DRP1 (a key protein in fission) can lead to increased mitochondrial fragmentation nih.govresearchgate.netresearchgate.net. O-GlcNAc also modulates mitochondrial motility through factors like Milton nih.govfrontiersin.org.

Mitochondrial Biosynthesis: O-GlcNAcylation can influence mitochondrial biosynthesis, for instance, by increasing the transcriptional activity of PGC1-α mdpi.comnih.gov.

Oxidative Stress: O-GlcNAcylation is linked to the regulation of oxidative stress within mitochondria nih.govresearchgate.netresearchgate.net.

Studies have identified numerous O-GlcNAcylated mitochondrial proteins involved in various processes:

| Mitochondrial Process | Examples of O-GlcNAcylated Proteins | Source |

| TCA cycle | Enzymes involved in the cycle | mdpi.comnih.govfrontiersin.org |

| Respiratory chain | Complexes I, III, IV | frontiersin.orgresearchgate.net |

| Mitochondrial dynamics (fission/fusion) | DRP1, OPA1 | mdpi.comnih.govresearchgate.netresearchgate.netfrontiersin.org |

| Mitochondrial transport | VDAC1 | researchgate.netcellphysiolbiochem.com |

| ATP synthesis | Proteins associated with ATP synthesis | cellphysiolbiochem.com |

| Amino acid metabolism | Proteins involved in amino acid metabolism | cellphysiolbiochem.com |

| Fatty acid metabolism | Proteins involved in fatty acid metabolism | cellphysiolbiochem.com |

| Antiviral signaling | MAVS | frontiersin.org |

GlcNAc-Associated Signaling Cascades

GlcNAc and O-GlcNAcylation are integrated into various cellular signaling cascades, acting as a link between nutrient availability and signal transduction mdpi.comfrontiersin.orgrsc.orgresearchgate.netfrontiersin.orgbiorxiv.org. O-GlcNAcylation can affect signaling by modulating protein stability, localization, and interactions with other proteins mdpi.comfrontiersin.org.

O-GlcNAcylation influences pathways such as:

MAPK and PI3K pathways: Inhibition of OGT delays the activation of these mitogenic signaling pathways researchgate.net.

Nutrient-sensing pathways: O-GlcNAc acts as a nutrient sensor, coordinating with other nutrient-sensing enzymes nih.gov.

Stress signaling pathways: O-GlcNAcylation is integrated into cellular stress responses, influencing pathways involved in survival mdpi.comnih.gov.

Transcription factor signaling: O-GlcNAcylation directly modifies and affects the activity of numerous transcription factors, thereby influencing downstream gene expression and signaling digitellinc.comnih.govfrontiersin.org.

Cross-talk with other PTMs: O-GlcNAcylation frequently interacts with other PTMs like phosphorylation, acetylation, and ubiquitination, influencing their effects on protein function and signaling frontiersin.orgfrontiersin.org.

While the specific example of PLCγ-PKC pathways influenced by β1,6-GlcNAc-modified RPTPμ was mentioned in the outline, detailed research findings on this specific cascade in the context of GlcNAc or O-GlcNAcylation were not prominently found in the provided search results. However, the broader principle of GlcNAc modifications influencing signaling pathways through protein modification and interaction is well-established mdpi.comnih.govfrontiersin.orgrsc.orgfrontiersin.org.

Mechanisms of O-GlcNAcylation in Stress Response Pathways

O-GlcNAcylation is a critical component of cellular stress response pathways, acting as a "stress receptor" and promoting cell survival under various challenging conditions mdpi.comnih.govresearchgate.net. Changes in O-GlcNAcylation levels occur rapidly in response to diverse cellular stresses, including heat shock, osmotic stress, oxidative stress, and hypoxia/reoxygenation injury mdpi.comfrontiersin.orgnih.gov.

The mechanisms by which O-GlcNAcylation contributes to stress response and survival include:

Regulation of Chaperone Proteins: Elevated O-GlcNAcylation can regulate the levels and activity of heat shock proteins (HSPs) and other chaperones, which are crucial for maintaining protein homeostasis under stress mdpi.comnih.govmdpi.com.

Impact on Unfolded Protein Response (UPR) and Integrated Stress Response (ISR): O-GlcNAcylation influences these key pathways that deal with protein misfolding and cellular stress mdpi.comfrontiersin.orgnih.gov.

Improvements in Mitochondrial Function: As discussed earlier, O-GlcNAcylation regulates mitochondrial function, which is often compromised during stress mdpi.comresearchgate.netnih.gov. Maintaining mitochondrial homeostasis through O-GlcNAcylation contributes to stress tolerance nih.govresearchgate.netresearchgate.net.

Reduced Protein Aggregation: O-GlcNAcylation can help prevent or reduce the aggregation of misfolded proteins under stress conditions mdpi.comnih.gov.

Modulation of Transcription and Translation: O-GlcNAcylation's role in regulating gene expression and protein synthesis allows cells to adapt their protein profile in response to stress mdpi.comgrantome.comresearchgate.netimmaginabiotech.comresearchgate.net. For example, it can influence the translation of stress-responsive genes grantome.comresearchgate.netimmaginabiotech.com.

Regulation of DNA Repair: The O-GlcNAc modification has been associated with DNA repair pathways, contributing to maintaining genome integrity under stress researchgate.net.

Acute increases in O-GlcNAcylation are often protective, enhancing cell and tissue survival in various models of injury mdpi.comnih.govmdpi.com. This highlights the dynamic and responsive nature of O-GlcNAcylation in mediating cellular adaptation to stress.

Advanced Methodologies for the Academic Study of Glcnac and Its Derivatives

Chemical Biology Approaches for GlcNAc Modification Analysis

Chemical biology has furnished researchers with a powerful toolkit to study O-GlcNAcylation, a dynamic post-translational modification involving the attachment of a single GlcNAc moiety to serine and threonine residues of intracellular proteins. nih.govresearchgate.net These tools enable the detection, enrichment, and functional characterization of O-GlcNAc-modified proteins, often overcoming the challenges posed by the low stoichiometry and transient nature of this modification. nih.gov

A cornerstone of chemical biology approaches to study O-GlcNAcylation is the use of bioorthogonal probes. These are specially designed monosaccharide analogs containing a "chemical handle" that is not naturally present in the cell. nih.gov These analogs are taken up by cells and incorporated into glycoconjugates through the cell's own biosynthetic machinery. nih.gov The chemical handle can then be selectively reacted with a complementary probe, a process known as a bioorthogonal reaction, for visualization or enrichment. nih.gov

Commonly used chemical handles include azides and alkynes, which are small and generally well-tolerated by cellular enzymes. nih.gov For instance, peracetylated N-azidoacetylglucosamine (Ac4GlcNAz) can be fed to cells, where it is metabolized and incorporated into proteins by O-GlcNAc transferase (OGT). rsc.org The azide (B81097) group can then be tagged with probes containing an alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with cyclooctyne-containing probes via the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a toxic copper catalyst. nih.gov These tagged proteins can then be enriched for identification by mass spectrometry or visualized by fluorescence microscopy. frontiersin.org

| Bioorthogonal Probe | Chemical Handle | Bioorthogonal Reaction | Application |

| N-azidoacetylglucosamine (GlcNAz) | Azide | Staudinger Ligation, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Labeling and enrichment of O-GlcNAc modified proteins for proteomic analysis and imaging. pnas.orgnih.gov |

| N-alkynylacetylglucosamine | Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Dual labeling experiments in conjunction with azide-containing probes. nih.gov |

| Ketone-functionalized sugars | Ketone | Hydrazide/Aminooxybiotin Ligation | Chemoenzymatic labeling of O-GlcNAc proteins in vitro. nih.gov |

To understand the precise functional consequences of O-GlcNAcylation at a specific site on a protein, researchers require homogeneously glycosylated proteins. nih.gov Chemical synthesis provides a powerful means to achieve this. The only current method for producing site-specifically and homogeneously O-GlcNAcylated polypeptides is through the incorporation of pre-synthesized O-GlcNAcylated serine or threonine amino acid building blocks during solid-phase peptide synthesis (SPPS). nih.gov

For larger proteins, a combination of SPPS and chemical ligation techniques, such as Native Chemical Ligation (NCL) or Expressed Protein Ligation (EPL), can be employed. acs.orgnih.gov In EPL, a recombinant protein fragment is expressed with a C-terminal thioester, which can then be ligated to a synthetically produced glycopeptide containing an N-terminal cysteine. nih.gov This semi-synthetic approach has been successfully used to generate site-specifically O-GlcNAcylated proteins like α-synuclein and tau, enabling detailed studies of how this modification impacts their aggregation and function. nih.govacs.org Another innovative "tag-and-modify" approach involves the chemical conversion of a genetically installed cysteine into dehydroalanine, which can then be reacted with a GlcNAc-thiol to install the modification. researchgate.net

OGT inhibitors have been developed through high-throughput screening and rational design based on the structure of its substrate, UDP-GlcNAc. frontiersin.org OGA inhibitors, on the other hand, have often been designed as transition-state mimics of the enzymatic reaction. frontiersin.org The use of these inhibitors has been instrumental in uncovering the roles of O-GlcNAcylation in various signaling pathways and disease states. frontiersin.org

| Enzyme | Inhibitor Type | Example Compound | Mechanism of Action |

| OGT | Substrate Analog | Alloxan | Inhibition of OGT activity, leading to decreased O-GlcNAcylation. proquest.com |

| OGA | Transition-State Mimic | PUGNAc, Thiamet-G | Inhibition of OGA activity, leading to increased O-GlcNAcylation. pnas.org |

Enzymatic Synthesis and Engineering of GlcNAc-Containing Structures

While chemical synthesis is powerful, the complexity of many GlcNAc-containing oligosaccharides and glycoconjugates makes purely chemical approaches challenging. frontiersin.org Enzymatic and chemo-enzymatic methods, which leverage the high stereo- and regioselectivity of enzymes, offer elegant solutions to this problem. nih.gov

Chemo-enzymatic strategies combine the strengths of both chemical and enzymatic synthesis. researchgate.net Typically, a core glycan structure is synthesized chemically, providing a scaffold that can then be elaborated upon by a series of enzymatic reactions using glycosyltransferases. frontiersin.org This approach allows for the efficient and controlled synthesis of complex glycans that would be difficult to produce by either method alone. nih.gov

For example, a chemically synthesized GlcNAc-containing precursor can be sequentially treated with different glycosyltransferases and the appropriate sugar nucleotide donors (e.g., UDP-Gal, CMP-sialic acid) to build up complex oligosaccharide chains. nih.gov This strategy has been used to produce a variety of bioactive glycans and glycoconjugates for functional studies. researchgate.net

The natural repertoire of glycosyltransferases and glycosidases can be expanded through protein engineering to create enzymes with novel specificities or improved synthetic capabilities. cas.cz By mutating the active site of a glycosyltransferase, for instance, its acceptor or donor substrate specificity can be altered, enabling the creation of unnatural GlcNAc linkages. ukri.org

A "bump-and-hole" engineering strategy involves creating a "hole" in the enzyme's active site by mutating a bulky amino acid to a smaller one. ukri.orgacs.org This engineered enzyme can then accommodate a "bumped" substrate—a chemically modified sugar nucleotide with a bulky group that prevents it from being used by the wild-type enzyme. ukri.org This approach allows for the specific labeling of the products of the engineered enzyme. ukri.org

Similarly, glycosidases, which normally break down glycans, can be engineered into "glycosynthases" that catalyze the formation of glycosidic bonds. cas.cz By mutating the catalytic nucleophile, the hydrolytic activity of the enzyme is abolished, but it can still catalyze the transfer of a sugar from an activated donor (e.g., a sugar fluoride) to an acceptor. cas.cz These engineered enzymes are powerful tools for the synthesis of well-defined GlcNAc-containing oligosaccharides. cas.cz

Development of Fluorogenic and Chromogenic GlcNAc Substrates (e.g., MU-GlcNAc) for Enzyme Activity Assays

The development of sensitive and specific substrates is crucial for studying the activity of enzymes that process N-acetyl-β-D-glucosamine (GlcNAc). Fluorogenic and chromogenic substrates have become indispensable tools in glycoscience, allowing for the continuous and high-throughput measurement of enzyme kinetics. Among the most widely used fluorogenic substrates is 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (MU-GlcNAc).

MU-GlcNAc is a synthetic compound that consists of a GlcNAc moiety linked to a fluorescent molecule, 4-methylumbelliferone (B1674119) (4-MU). nih.govgbiosciences.com In its intact form, MU-GlcNAc is non-fluorescent. However, upon enzymatic cleavage of the glycosidic bond by an N-acetyl-β-D-glucosaminidase, the highly fluorescent 4-MU is released. nih.govglycosynth.co.uk The resulting increase in fluorescence can be monitored in real-time using a fluorometer, providing a direct measure of enzyme activity. bmglabtech.com This "turn-on" fluorescence assay is highly sensitive, allowing for the detection of low enzyme concentrations and the analysis of enzyme activity in complex biological samples. nih.gov

The excitation and emission maxima of the released 4-methylumbelliferone are pH-dependent. For instance, at pH 7.4, the excitation maximum is 370 nm, and the emission maximum is between 445-454 nm. medchemexpress.com This property allows for the optimization of assay conditions to achieve maximal sensitivity. The high sensitivity of fluorometric assays using substrates like MU-GlcNAc offers a significant advantage over colorimetric assays, as it can reduce incubation times and allow for the analysis of dilute samples. nih.gov

Beyond MU-GlcNAc, other fluorogenic and chromogenic substrates have been developed to study GlcNAc-processing enzymes. For example, fluorescein (B123965) di(N-acetyl-β-D-glucosaminide) (FDGlcNAc) has been shown to be a more efficient substrate for O-GlcNAcase compared to MU-GlcNAc, with a lower Michaelis constant (Km), indicating a higher affinity of the enzyme for this substrate. nih.gov In the realm of chromogenic substrates, 4-nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc) is a common choice. nih.govnih.gov Enzymatic cleavage of pNP-GlcNAc releases 4-nitrophenol, which can be quantified by measuring its absorbance at 400 nm. nih.gov While convenient, assays using pNP-GlcNAc are generally less sensitive than those employing fluorogenic substrates and can be prone to interference from other light-absorbing components in a sample. nih.govnih.gov

The choice of substrate for an enzyme activity assay depends on several factors, including the specific enzyme being studied, the required sensitivity, and the composition of the sample. The development of a diverse range of fluorogenic and chromogenic GlcNAc substrates has significantly advanced our ability to characterize the enzymes involved in GlcNAc metabolism and signaling.

| Substrate | Reporter Moiety | Detection Method | Key Characteristics |

| MU-GlcNAc | 4-Methylumbelliferone (4-MU) | Fluorometry | High sensitivity, "turn-on" fluorescence. nih.gov |

| FDGlcNAc | Fluorescein | Fluorometry | Higher affinity for O-GlcNAcase than MU-GlcNAc. nih.gov |

| pNP-GlcNAc | 4-Nitrophenol | Spectrophotometry | Convenient but less sensitive than fluorogenic substrates. nih.govnih.gov |

Advanced Structural Analysis of GlcNAc-Modified Biomolecules

Determining the three-dimensional structure of GlcNAc-modified biomolecules is essential for understanding their function. A suite of advanced analytical techniques is employed to elucidate the conformation of the GlcNAc moiety, identify its attachment sites on proteins, and resolve the architecture of complex glycoconjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and interactions of molecules in solution. In the context of GlcNAc and its derivatives, NMR is invaluable for determining the conformation of the pyranose ring, the orientation of the N-acetyl group, and the torsion angles of the glycosidic linkage.

Proton (¹H) and carbon-13 (¹³C) NMR are fundamental one-dimensional experiments that provide information on the chemical environment of each atom. Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Heteronuclear Single Quantum Coherence (HSQC), are crucial for assigning all the proton and carbon signals of the GlcNAc residue and for determining its three-dimensional structure.

NOESY experiments are particularly important for conformational analysis as they provide information about through-space interactions between protons that are close to each other, typically within 5 Å. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, allowing for the determination of internuclear distances. These distance restraints can then be used in computational modeling to generate a three-dimensional model of the GlcNAc-containing molecule.

Mass Spectrometry-Based Glycoproteomics for Site-Specific Characterization

Mass spectrometry (MS) has become an indispensable tool for the analysis of glycoproteins, a field known as glycoproteomics. Identifying the specific sites of GlcNAc attachment (O-GlcNAcylation) on proteins is a significant analytical challenge due to the labile nature of the O-glycosidic bond and the low stoichiometry of this modification at any given site.

Advanced MS techniques, such as tandem mass spectrometry (MS/MS), are employed to sequence the peptide backbone and pinpoint the exact serine or threonine residue modified with GlcNAc. In a typical bottom-up proteomics workflow, glycoproteins are first digested into smaller peptides using a protease like trypsin. These peptides are then separated by liquid chromatography (LC) and analyzed by mass spectrometry.

During MS/MS analysis, a specific peptide ion is isolated and fragmented. The resulting fragment ions provide sequence information. A key challenge in identifying O-GlcNAcylated peptides is that the GlcNAc moiety can be lost during the fragmentation process. To overcome this, specialized fragmentation techniques like Electron Transfer Dissociation (ETD) and Higher-energy Collisional Dissociation (HCD) are often used. ETD preserves the labile GlcNAc modification while fragmenting the peptide backbone, making it particularly well-suited for identifying O-GlcNAcylation sites.

Cryo-Electron Microscopy and X-ray Crystallography for Complex Structures

To understand how GlcNAc modifications influence the structure and function of large protein complexes, high-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are employed.

X-ray crystallography requires the formation of a well-ordered crystal of the biomolecule. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be determined. While capable of providing atomic-resolution structures, a major bottleneck for this technique is the production of high-quality crystals, which can be particularly challenging for large, flexible glycoproteins.

Cryo-EM has emerged as a powerful alternative, especially for large and dynamic complexes that are difficult to crystallize. In cryo-EM, a solution of the biomolecule is rapidly frozen in a thin layer of vitreous ice. The frozen sample is then imaged in a transmission electron microscope. Thousands of two-dimensional projection images are collected and computationally reconstructed to generate a three-dimensional density map of the molecule. Recent advances in detector technology and image processing software have enabled cryo-EM to achieve near-atomic resolution for a wide range of biological macromolecules, including GlcNAc-modified protein complexes.

Computational Modeling and Simulation in Glycoscience

Computational approaches play a vital and increasingly important role in glycoscience, providing insights that complement experimental data and help to rationalize the behavior of GlcNAc-containing molecules at an atomic level.

Molecular Dynamics Simulations of GlcNAc-Protein Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of glycoscience, MD simulations can provide detailed insights into the conformational dynamics of GlcNAc and its interactions with proteins.

An MD simulation begins with a starting structure of the system, often derived from experimental data such as an X-ray crystal structure or an NMR-derived model. The forces between all atoms in the system are then calculated using a molecular mechanics force field. These forces are used to calculate the acceleration of each atom, and the positions and velocities of the atoms are updated over a small time step (typically on the order of femtoseconds). By repeating this process for millions of time steps, a trajectory of the molecule's motion can be generated.

MD simulations can be used to:

Explore the conformational landscape of GlcNAc-modified peptides and proteins.

Investigate the role of the GlcNAc moiety in protein folding and stability.

Characterize the non-covalent interactions (e.g., hydrogen bonds, van der Waals interactions) between GlcNAc and protein residues.

Predict the binding affinity of GlcNAc-binding proteins.

These simulations provide a dynamic view of GlcNAc-protein interactions that is often difficult to obtain from static experimental structures alone, thereby offering a deeper understanding of the functional consequences of GlcNAcylation.

Predictive Modeling of Glycosylation Pathways and Networks

The biosynthesis of glycans is a complex, non-template-driven process orchestrated by numerous enzymes within the endoplasmic reticulum and Golgi apparatus. nih.gov This complexity results in a high degree of glycan heterogeneity, where a single glycosylation site can be occupied by a variety of different glycan structures. nih.gov To unravel the principles governing this process and to predict its outcomes, researchers have turned to predictive modeling. These computational models serve as powerful tools for simulating glycosylation pathways, generating testable hypotheses, and guiding glycoengineering efforts. nih.govbioanalysis-zone.com

Mathematical models of N- and O-linked glycosylation have become essential paradigms in the field. nih.gov Early models were developed to simulate the intricate steps of N-glycan biosynthesis, treating the compartments of the Golgi apparatus as well-mixed reactors containing a specific set of enzymes. mdpi.com These models often rely on kinetic parameters for the enzymes involved, but obtaining these parameters can be a significant challenge. bioanalysis-zone.comnih.gov

More recent approaches have employed different strategies to overcome these limitations. For instance, Markov chain models conceptualize glycosylation as a stochastic process, using known glycoprofile data to reconstruct the probabilities of each reaction occurring, thereby avoiding the need for extensive kinetic parameter estimation. dtu.dk Such models can predict how perturbations in enzyme activity, whether through genetic engineering or the use of inhibitors, will alter the final distribution of glycan structures. dtu.dk

Table 1: Approaches in Predictive Modeling of Glycosylation

| Modeling Approach | Basis | Key Features | Primary Application |

|---|---|---|---|

| Kinetic Modeling | Based on enzyme kinetics (e.g., Michaelis-Menten) and reaction rates within Golgi compartments. nih.govnih.gov | Simulates the dynamic process of glycan synthesis; requires extensive kinetic parameter data. bioanalysis-zone.com | Understanding fundamental pathway dynamics; predicting glycan profiles in bioprocessing. mdpi.com |

| Markov Chain Models | A probabilistic approach where the formation of each glycan structure is a state transition with a certain probability. dtu.dk | Avoids the need for detailed kinetic parameters by using existing glycoprofile data to determine reaction probabilities. dtu.dk | Guiding glycoengineering strategies for producing specific glycoforms of biotherapeutics. dtu.dk |

| Pathway Prediction Tools | Utilizes known enzyme specificities and reaction rules to map potential biosynthetic routes. nih.gov | Can generate large networks of theoretical glycan structures and the reactions that form them. nih.gov | Exploring potential glycan diversity; identifying key enzymes in specific pathways. nih.gov |

Bioinformatic Analysis of Glycosylation Sites and Glycan Databases

Bioinformatics provides an essential toolkit for managing and interpreting the vast amounts of data generated in glycoproteomics. mdpi.com Key applications include the prediction of potential glycosylation sites on proteins and the use of comprehensive databases to catalog and analyze glycan structures. mdpi.comnih.gov

The identification of glycosylation sites is a critical first step in characterizing a glycoprotein (B1211001). While laboratory techniques like mass spectrometry are definitive, computational prediction tools offer a rapid, large-scale method to identify potential sites from amino acid sequences, guiding further experimental validation. nih.govmtoz-biolabs.com These tools use algorithms, often based on machine learning techniques like random forests or neural networks, to recognize sequence motifs and structural features associated with N-linked or O-linked glycosylation. maayanlab.cloudspringernature.com For example, N-glycosylation commonly occurs at asparagine (Asn) residues within the sequon Asn-Xaa-Ser/Thr (where Xaa is any amino acid except proline). nih.gov

Several online tools are widely used for this purpose. NetNGlyc specifically predicts N-linked glycosylation sites, while NetOGlyc predicts O-linked glycosylation sites. mtoz-biolabs.compitt.edupitt.edu More advanced tools, such as GlycoMine and SPRINT-Gly, integrate heterogeneous data including sequence and structural features to improve prediction accuracy for multiple types of glycosylation. maayanlab.cloudspringernature.com

Table 2: Selected Bioinformatic Tools for Glycosylation Site Prediction

| Tool Name | Glycosylation Type | Prediction Basis | Key Features |

|---|---|---|---|

| NetNGlyc | N-linked | Artificial neural networks trained on sequence context around Asn-Xaa-Ser/Thr sequons. pitt.edu | Predicts the likelihood of glycosylation at potential N-linked sites. mtoz-biolabs.com |

| NetOGlyc | O-linked (Mucin-type) | Artificial neural networks trained on sequences with known O-GalNAc sites. pitt.edu | Predicts O-GalNAc glycosylation on serine and threonine residues. mtoz-biolabs.com |

| GlycoMine | N-linked, O-linked, C-linked | Random forest algorithm using heterogeneous sequence and functional features. maayanlab.cloud | Provides a comprehensive prediction for multiple glycosylation types. maayanlab.cloud |

| SPRINT-Gly | N-linked, O-linked | Deep learning neural networks and support vector machines incorporating sequence, structural, and physicochemical information. springernature.com | High-accuracy prediction for human and mouse proteins. springernature.com |

Complementing these prediction tools are numerous glycan databases that serve as central repositories for the scientific community. These databases store a wealth of information, including glycan structures, the proteins and lipids they are attached to, the enzymes involved in their synthesis, and their biological functions. glycoinfo.orgglycopedia.eu

Databases like GlyTouCan provide a registry for unique glycan structures, assigning each a stable accession number to standardize data across different resources. glycosmos.org UniCarbKB and GlyConnect offer curated information on glycan structures derived from glycoproteins, linking them to specific proteins and glycosylation sites found in the scientific literature. glycoinfo.orgglycosmos.orgglycoforum.gr.jp Other resources, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) GLYCAN database, integrate structural information with pathway and disease data, allowing researchers to explore the roles of glycans in various biological systems. genome.jp Meta-databases like GlycomeDB and GlyGen integrate data from multiple sources, providing a single query point for comprehensive searches across the glycomics landscape. glycoinfo.orgglycopedia.eu

Table 3: Major Glycan Databases for Academic Research

| Database | Scope and Focus |

|---|---|

| GlyTouCan | International glycan structure repository; provides unique accession IDs for all known glycan structures. glycosmos.org |

| UniCarbKB | Curated database of glycoprotein-derived glycan structures, integrating structural, experimental, and functional information. glycoinfo.org |

| KEGG GLYCAN | Collection of glycan structures integrated with genomic and pathway information, including biosynthesis and disease association. genome.jp |

| GlyGen | Data integration and dissemination project that harmonizes carbohydrate and glycoconjugate data from multiple international sources. glycopedia.eu |

| GlyConnect | Provides comprehensive data on glycan structures, glycosylation sites on proteins, and the enzymes involved in glycan biosynthesis. glycosmos.orgglycoforum.gr.jp |

Glcnac and Its Derivatives in Biological Systems and Pathological Research Contexts

Roles in Immune System Regulation and Glycoimmunology

The immune system relies on intricate signaling networks to mount effective responses against pathogens while maintaining self-tolerance. O-GlcNAcylation has emerged as a critical regulator of both innate and adaptive immunity, influencing immune cell activation, differentiation, and host-pathogen interactions.

GlcNAc in Immune Cell Activation and Differentiation

O-GlcNAcylation plays a pivotal role in the activation and differentiation of various immune cells by modifying key signaling molecules and transcription factors.

T Lymphocytes: T cell activation via the T cell receptor (TCR) leads to a rapid increase in O-GlcNAcylation on nuclear proteins. nih.gov This modification is essential for T cell proliferation and the production of cytokines like Interleukin-2 (IL-2). nih.gov O-GlcNAcylation influences the differentiation of CD4+ T helper (Th) cells into different lineages. Elevated O-GlcNAc levels promote the differentiation of pro-inflammatory Th1 and Th17 cells. nih.gov Conversely, O-GlcNAcylation is also necessary for the stability and function of regulatory T cells (Tregs), which suppress immune responses. pnas.org This dual role underscores the importance of balanced O-GlcNAcylation in T cell homeostasis. nih.gov

B Lymphocytes: B cell activation through the B cell receptor (BCR) is also dependent on O-GlcNAcylation. nih.gov Increased O-GlcNAcylation is observed upon BCR cross-linking and is crucial for B cell proliferation and antibody production. nih.gov

Macrophages: The role of O-GlcNAcylation in macrophages is complex and context-dependent. M1 macrophages, which are pro-inflammatory, and M2 macrophages, involved in wound healing, are both affected by changes in O-GlcNAcylation. aacrjournals.org For instance, O-GlcNAcylation of the NF-κB subunit p65 can promote the conversion of macrophages to the anti-inflammatory M2 phenotype. nih.gov

Natural Killer (NK) Cells: O-GlcNAcylation has been shown to suppress the activity of NK cells. nih.gov However, cytokines such as IL-2 and IL-15, which activate NK cells, can increase their O-GlcNAcylation levels. nih.gov

| Immune Cell Type | Effect of Increased O-GlcNAcylation | Key O-GlcNAcylated Proteins | References |

|---|---|---|---|

| T Helper 1 (Th1) Cells | Promotes differentiation | NFAT, STAT4 | nih.gov |

| T Helper 17 (Th17) Cells | Promotes differentiation | NFAT, STAT3, RORγt | nih.govnih.gov |

| Regulatory T (Treg) Cells | Stabilizes and enhances function | Foxp3, STAT5 | pnas.org |

| B Cells | Promotes activation and proliferation | NF-κB, NFAT, c-Myc, Lyn | nih.gov |

| Macrophages (M2) | Promotes polarization | p65 (NF-κB) | nih.gov |

| Natural Killer (NK) Cells | Suppresses activity | EZH2 | nih.govfrontiersin.org |

Molecular Mechanisms of GlcNAc-Mediated Host-Pathogen Interactions

Pathogens have evolved sophisticated mechanisms to manipulate host cellular processes, including O-GlcNAcylation, to their advantage.

Bacterial Interactions: Bacteria can modulate host glycosylation to weaken defenses and promote their survival. nih.gov For instance, some pathogenic bacteria secrete enzymes that can alter host cell surface glycans, affecting adhesion and invasion. frontiersin.org Furthermore, gut microbiota can secrete O-GlcNAcases that hydrolyze O-GlcNAcylated proteins in host intestinal cells, thereby suppressing inflammatory responses. nih.gov Conversely, the host immune system recognizes bacterial cell wall components, such as peptidoglycan which is rich in GlcNAc, to initiate an immune response. nih.gov

Viral Interactions: Viruses can also manipulate the host's O-GlcNAcylation machinery. aacrjournals.org For example, infection with vesicular stomatitis virus (VSV) leads to an increase in protein O-GlcNAcylation in macrophages, which is crucial for the antiviral innate immune response. nih.gov Some viruses may even mimic host glycans to evade the immune system. nih.gov

Modulation of Innate and Adaptive Immunity by GlcNAc Modifications

O-GlcNAcylation serves as a key modulator of both innate and adaptive immune responses by influencing critical signaling pathways.

Innate Immunity: O-GlcNAcylation plays a significant role in the function of innate immune cells like macrophages, neutrophils, and dendritic cells. brynmawr.edu In macrophages, O-GlcNAcylation can either promote or suppress inflammatory responses depending on the context. nih.gov For example, it is involved in the toll-like receptor (TLR)-NF-κB signaling pathway, a central component of the innate immune response. alectos.com

Adaptive Immunity: As discussed, O-GlcNAcylation is indispensable for the proper activation and differentiation of T and B lymphocytes, the key players in adaptive immunity. nih.gov It fine-tunes the adaptive immune response by modifying transcription factors such as NF-κB and NFAT, which are crucial for the expression of genes involved in lymphocyte activation and cytokine production. nih.gov

Contribution to Molecular Mechanisms of Disease Pathogenesis

Given its pervasive role in cellular regulation, it is not surprising that aberrant O-GlcNAcylation is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders.

Aberrant GlcNAcylation in Cancer Progression (e.g., Impact on Glioma Cell Migration)

Elevated levels of OGT and O-GlcNAcylation are a common feature of many cancers and are associated with tumor growth, invasion, and metastasis. nih.gov

Cancer Cell Proliferation and Survival: O-GlcNAcylation promotes cancer cell proliferation by modifying key regulators of the cell cycle. nih.gov It also contributes to cancer cell survival by inhibiting apoptosis. frontiersin.org

Metastasis and Invasion: Aberrant O-GlcNAcylation enhances cancer cell migration and invasion. aacrjournals.org In breast cancer, for instance, increased GlcNAcylation promotes metastasis by decreasing the levels of the cell adhesion molecule E-cadherin on the cell surface. aacrjournals.org O-GlcNAcylation also upregulates the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. frontiersin.org

Glioma Cell Migration: In glioblastoma, the most aggressive primary brain tumor, OGT is upregulated. nih.gov Knockdown of OGT in glioblastoma cells leads to a significant reduction in cell proliferation, migration, and invasion. nih.gov Inhibition of O-GlcNAcylation in glioblastoma cells has been shown to reduce cell viability and increase their sensitivity to chemotherapy. researchgate.net

| Cancer Hallmark | Mechanism involving O-GlcNAcylation | Key O-GlcNAcylated Proteins | References |

|---|---|---|---|

| Sustained Proliferative Signaling | Stabilization and activation of oncoproteins | c-Myc, MEK2 | nih.govaacrjournals.org |

| Evading Growth Suppressors | Inhibition of tumor suppressor function | p53 | frontiersin.org |

| Resisting Cell Death | Inhibition of apoptotic pathways | NF-κB | frontiersin.org |

| Activating Invasion and Metastasis | Promotion of EMT, regulation of cell adhesion, and upregulation of MMPs | E-cadherin, β-catenin, p120, HIF-1α, STAT3 | aacrjournals.orgnih.govnih.gov |

| Inducing Angiogenesis | Stabilization of HIF-1α leading to VEGF expression | HIF-1α | nih.gov |

Molecular Linkages to Neurodegenerative Processes

Dysregulation of O-GlcNAcylation has been increasingly linked to the pathogenesis of several neurodegenerative diseases, where it appears to play a protective role.

Alzheimer's Disease (AD): AD is characterized by the accumulation of hyperphosphorylated tau protein in neurofibrillary tangles. O-GlcNAcylation and phosphorylation often occur on the same or adjacent serine/threonine residues, and there is a reciprocal relationship between these two modifications on tau. pnas.org Increased O-GlcNAcylation of tau reduces its phosphorylation, thereby preventing its aggregation. nih.gov Brain glucose metabolism is impaired in AD, leading to decreased O-GlcNAcylation of tau and its subsequent hyperphosphorylation. pnas.org Elevating brain O-GlcNAc levels through the inhibition of OGA is being explored as a therapeutic strategy for AD. nih.gov

Parkinson's Disease (PD): PD is characterized by the aggregation of α-synuclein protein. Recent studies have shown that O-GlcNAcylation of α-synuclein can reduce its propensity to form toxic fibrils. parkinsonsnewstoday.com Enhancing O-GlcNAcylation may therefore represent a novel therapeutic approach for Parkinson's disease. seu.edu

Huntington's Disease (HD): In a model of Huntington's disease, inhibition of OGA, leading to increased O-GlcNAcylation, was found to correct cellular defects and reduce cell death. nih.gov

Dysregulation in Metabolic Disorders at the Cellular Level

The modification of proteins by O-linked β-N-acetylglucosamine (O-GlcNAc), a process known as O-GlcNAcylation, is a crucial cellular mechanism for sensing and responding to the nutritional environment. nih.govresearchgate.netbohrium.com This dynamic post-translational modification, which involves the attachment of a single N-acetylglucosamine (GlcNAc) sugar molecule to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins, is integral to maintaining cellular homeostasis. frontiersin.orgnih.govroyalsocietypublishing.org However, in metabolic disorders such as insulin (B600854) resistance and type 2 diabetes, this regulatory system becomes dysfunctional, contributing to the pathology of these conditions at a cellular level. cdnsciencepub.comnih.gov

Under conditions of high glucose, such as those seen in diabetes, there is an increased flux through the hexosamine biosynthetic pathway (HBP), leading to elevated levels of the end-product UDP-GlcNAc. royalsocietypublishing.orgnih.gov This, in turn, results in a global increase in protein O-GlcNAcylation. frontiersin.orgnih.gov This aberrant hyper-O-GlcNAcylation is a key factor in the development of insulin resistance, a hallmark of type 2 diabetes. royalsocietypublishing.orgcdnsciencepub.comnih.gov

In insulin-responsive tissues like adipose tissue and skeletal muscle, increased O-GlcNAcylation interferes with the insulin signaling cascade. frontiersin.orgcdnsciencepub.com For instance, key signaling proteins such as Insulin Receptor Substrate 1 (IRS-1) and Akt (also known as Protein Kinase B) become O-GlcNAcylated. frontiersin.org This modification can compete with phosphorylation, a critical step for the activation of these proteins in response to insulin. cdnsciencepub.com The O-GlcNAcylation of IRS-1 can inhibit its phosphorylation, thereby impairing downstream insulin signaling and leading to reduced glucose uptake by the cells. frontiersin.org Similarly, the translocation of O-GlcNAc transferase (OGT), the enzyme that catalyzes O-GlcNAcylation, to the plasma membrane can lead to the direct O-GlcNAcylation of components of the insulin signaling pathway, attenuating the signal. frontiersin.orgcdnsciencepub.com

In pancreatic β-cells, which are responsible for insulin secretion, O-GlcNAcylation plays a dual role. While it is essential for normal β-cell function and survival, excessive O-GlcNAcylation due to prolonged hyperglycemia can become detrimental. frontiersin.orgnih.gov Initially, O-GlcNAcylation may promote insulin secretion; however, chronic hyper-O-GlcNAcylation is associated with impaired insulin secretion and can contribute to β-cell apoptosis (cell death). nih.gov The O-GlcNAcylation of transcription factors like pancreatic and duodenal homeobox 1 (PDX1) has been linked to decreased insulin production. cdnsciencepub.com

Furthermore, dysregulated O-GlcNAcylation contributes to diabetic complications at the cellular level. nih.govnih.govsci-hub.se In diabetic nephropathy, for example, high glucose-induced O-GlcNAcylation in mesangial cells of the kidney can promote the activation of signaling pathways, such as the p38 MAPK pathway, leading to the expression of factors that contribute to matrix accumulation and fibrosis. nih.gov In endothelial cells, the O-GlcNAcylation of endothelial nitric oxide synthase (eNOS) has been implicated in the vascular complications of diabetes. nih.govsci-hub.se

The table below summarizes key research findings on the cellular dysregulation of O-GlcNAcylation in various metabolic contexts.

| Metabolic Disorder/Context | Cell Type | Key O-GlcNAcylated Proteins/Pathways | Cellular Consequence |

| Insulin Resistance | Adipocytes, Skeletal Muscle | Insulin Receptor Substrate 1 (IRS-1), Akt | Impaired insulin signaling, reduced glucose uptake frontiersin.orgcdnsciencepub.com |

| Type 2 Diabetes | Pancreatic β-cells | Pancreatic and duodenal homeobox 1 (PDX1) | Initially promotes insulin secretion, chronic elevation leads to impaired secretion and apoptosis frontiersin.orgcdnsciencepub.comnih.gov |

| Diabetic Nephropathy | Mesangial Cells | p38 MAPK pathway | Activation of fibrotic pathways, matrix accumulation nih.gov |

| Vascular Complications | Endothelial Cells | Endothelial nitric oxide synthase (eNOS) | Endothelial dysfunction nih.govsci-hub.se |

| Hepatic Insulin Resistance | Hepatocytes | CREB-regulated transcription coactivator 2 (CRTC2) | Increased gluconeogenesis sci-hub.se |

Future Directions and Emerging Research Avenues

Unraveling the Site-Specific and Context-Dependent Functions of GlcNAc Modifications

A primary focus of future research is to move beyond a global understanding of O-GlcNAcylation and to dissect the specific functions of this modification at individual sites on a protein. The functional outcome of O-GlcNAcylation is highly dependent on the specific serine or threonine residue that is modified, as well as the cellular context.

A significant area of investigation is the extensive crosstalk between O-GlcNAcylation and phosphorylation. These two modifications can compete for the same or proximal serine/threonine residues, creating a dynamic interplay that regulates protein function. nih.govnih.govpnas.orgplos.orguu.nlnih.gov This "yin-yang" relationship, however, is an oversimplification, as O-GlcNAc and phosphorylation can also coexist on the same protein, sometimes at adjacent sites, to create a complex regulatory code. pnas.orgnih.gov For instance, the O-GlcNAcylation of the Akt protein at threonine residues 305 and 312 can inhibit its phosphorylation at threonine 308, a key step in its activation. plos.org Understanding how the cellular environment and specific signaling pathways dictate the interplay between O-GlcNAcylation and phosphorylation is a critical area of future research.

The stoichiometry of O-GlcNAc at specific sites is often low, making it challenging to study. nih.gov However, it is this substoichiometric nature that may allow for the fine-tuning of cellular processes. Future studies will aim to elucidate how changes in the occupancy of O-GlcNAc at specific sites on key regulatory proteins, such as transcription factors and signaling molecules, contribute to cellular responses to nutrients and stress. nih.govfrontiersin.org For example, O-GlcNAcylation has been shown to modulate the function of transcription factors, impacting gene expression in various physiological and pathological states, including cancer. frontiersin.org

Development of Novel Research Tools and Methodologies

Advancements in our understanding of O-GlcNAcylation are intrinsically linked to the development of innovative tools and methodologies for its detection and functional characterization. While significant progress has been made, there is still a need for more sensitive, specific, and user-friendly techniques. frontiersin.org

Antibodies and Lectins: The development of site-specific O-GlcNAc antibodies is a major goal. frontiersin.org Currently, available pan-O-GlcNAc antibodies like RL2 and CTD110.6 have been instrumental but have limitations in specificity and can exhibit cross-reactivity. nih.govfrontiersin.orgnih.gov Lectins, such as wheat germ agglutinin (WGA), have also been used for the enrichment of O-GlcNAcylated proteins, but they often lack specificity for O-GlcNAc. nih.govfrontiersin.orgd-nb.info

Metabolic and Chemoenzymatic Labeling: Metabolic labeling strategies, where cells are fed unnatural sugar analogs that are incorporated into O-GlcNAcylated proteins, have become powerful tools. frontiersin.orgpnas.orgnih.govacs.orgresearchgate.netnih.gov These analogs often contain bioorthogonal handles, such as azides or alkynes, allowing for subsequent "click chemistry" reactions to attach reporter tags for visualization or enrichment. Chemoenzymatic labeling, which uses a mutant galactosyltransferase (GalT) to attach a tagged galactose analog to O-GlcNAc residues, is another highly specific method. nih.govfrontiersin.orgnih.govnih.gov Future developments in these areas will likely focus on creating more efficient and cell-permeable probes and expanding the repertoire of bioorthogonal reactions.